2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a nitro group at the 3-position and an isobutyl group at the 4-position. The dioxaborolane core (C₆H₁₂B₂O₂) provides stability to the boron center, making it suitable for cross-coupling reactions such as Suzuki-Miyaura borylation. The nitro group is a strong electron-withdrawing substituent, which polarizes the aromatic ring and influences the reactivity of the boronate ester.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)-3-nitrophenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-11(2)9-12-7-8-13(10-14(12)18(19)20)17-21-15(3,4)16(5,6)22-17/h7-8,10-11H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPRELMAPUHEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
This method involves lithiation of an aryl bromide precursor using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The nitro group’s electron-withdrawing nature facilitates deprotonation or halogen-lithium exchange, enabling efficient boronate coupling.
Typical Protocol :
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Dissolve 4-bromo-3-nitro-4'-isobutylbenzene (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
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Cool to -78°C under nitrogen and add n-BuLi (2.5 M in hexanes, 12 mmol) dropwise.
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Stir for 2 hours, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol).
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Warm to room temperature, quench with saturated NH₄Cl, and extract with ethyl acetate.
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Purify via silica gel chromatography.
Yield Optimization and Substrate Adaptability
Data from analogous reactions demonstrate yields ranging from 51% to 86% , depending on the aryl bromide’s electronic and steric properties. For example:
The nitro group’s stability under basic conditions ensures minimal side reactions, though prolonged lithiation may require stricter temperature control.
Grignard Reagent-Mediated Boronylation
Magnesium-Halogen Exchange Strategy
Grignard reagents, such as i-PrMgCl, enable halogen-magnesium exchange in aryl bromides, followed by transmetallation with boronates. This method avoids extreme cryogenics but requires careful handling of moisture-sensitive intermediates.
Representative Procedure :
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Add i-PrMgCl (2 M in THF, 20 mmol) to a solution of 4-bromo-3-nitro-4'-isobutylbenzene (10 mmol) in THF at 0°C.
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Stir for 1 hour, then add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (15 mmol).
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Quench with NH₄Cl after 1.5 hours, extract with EtOAc, and concentrate.
Comparative Efficiency
While less commonly reported than lithiation, this method achieved 52% yield in the synthesis of a trifluoromethyl-substituted boronate ester. The isobutyl group’s steric bulk may reduce yields compared to smaller substituents, necessitating excess boronate reagent.
Direct Esterification of Boronic Acids
Condensation with Pinacol
If the corresponding boronic acid (4-isobutyl-3-nitrophenylboronic acid) is accessible, dehydration with pinacol (2,3-dimethyl-2,3-butanediol) under azeotropic conditions forms the target dioxaborolane.
Synthetic Steps :
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Reflux 4-isobutyl-3-nitrophenylboronic acid (10 mmol) and pinacol (12 mmol) in toluene with molecular sieves.
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Remove water via Dean-Stark trap for 6–12 hours.
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Concentrate and recrystallize from hexane.
Challenges and Limitations
Boronic acids with electron-withdrawing groups like nitro are prone to protodeboronation, making this route less reliable. Yields for similar substrates rarely exceed 40% , necessitating high-purity starting materials.
Analysis of Method Efficacy
Yield and Practicality Comparison
Reaction Condition Optimization
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Solvent Choice : THF is preferred for lithiation due to its low temperature compatibility, while toluene suits esterification.
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Temperature : Lithiation requires strict -78°C maintenance to prevent side reactions, whereas Grignard methods tolerate 0°C.
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Workup : Aqueous quenches and silica gel chromatography are critical for isolating pure products, especially with nitro-containing byproducts .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Aryl halides, palladium catalyst, base such as potassium carbonate, solvent such as toluene or ethanol.
Major Products Formed
Reduction: 2-(4-Isobutyl-3-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to undergo specific chemical transformations.
Mechanism of Action
The mechanism of action of 2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions. The nitro group can be reduced to an amine, which can then interact with biological targets. The boronic ester group can form covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Nitro-Substituted Phenyl Derivatives
Nitro-substituted analogs differ in substituent positions and additional functional groups:
- 2-(4-Methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 554411-20-0, Similarity: 0.87): The methoxy group at the 4-position introduces electron-donating effects, partially counteracting the nitro group’s electron-withdrawing nature. This alters the boronate’s electronic profile compared to the target compound’s isobutyl substituent .
Key Insight : The target compound’s isobutyl group provides steric shielding absent in methoxy analogs, which may reduce undesired side reactions in cross-couplings.
Electron-Donating Substituents (Methoxy, Alkyl)
- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Synthesized in 83% yield using UiO-Co catalysis, this compound’s methoxy group enhances solubility in polar solvents. The electron-donating nature increases boron’s Lewis acidity, favoring transmetalation in cross-couplings .
- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Fluorine’s electronegativity slightly withdraws electrons but less aggressively than nitro, balancing reactivity and stability. Molecular weight: 236.09 .
Key Insight : Alkyl and methoxy substituents improve solubility but reduce electrophilicity compared to nitro-substituted derivatives.
Halogenated Derivatives
- 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Chlorine’s moderate electron-withdrawing effect and ortho-methyl steric hindrance make this compound less reactive than nitro analogs. Yield: 26% via flash chromatography .
Key Insight : Chloro groups are less deactivating than nitro, leading to slower reaction rates in Suzuki couplings.
Heterocyclic and Aliphatic Derivatives
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : The benzo[b]thiophene moiety expands conjugation, useful in optoelectronic materials. Molecular weight: 274.19 .
- 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Naphthalene-based derivatives exhibit enhanced UV absorption, relevant in photoredox catalysis .
Key Insight : Heterocyclic systems broaden applications in materials science but require specialized synthetic routes.
Data Tables
Table 1. Comparative Analysis of Key Boronate Esters
Table 2. Substituent Effects on Reactivity
| Substituent | Electronic Effect | Steric Effect | Reactivity in Cross-Couplings |
|---|---|---|---|
| Nitro (meta) | Strongly withdrawing | Moderate | High |
| Methoxy (para) | Donating | Low | Moderate |
| Chloro (para) | Withdrawing | Low | Moderate |
| Isobutyl (para) | Mild donating | High | Low to Moderate |
Biological Activity
2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound notable for its unique structural features that include a nitrophenyl group and a dioxaborolane ring. This compound has garnered attention in various fields such as medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The compound's IUPAC name is 4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)-3-nitrophenyl]-1,3,2-dioxaborolane. Its molecular formula is , and it has a CAS number of 2828443-92-9. The presence of the nitrophenyl group is significant as it can undergo reduction to form an amine, which may interact with biological targets.
The biological activity of this compound primarily stems from its ability to participate in various chemical reactions:
- Reduction of Nitro Group : The nitro group can be reduced to an amine, which is known to have various biological interactions.
- Boronic Ester Group : The dioxaborolane structure allows the compound to form covalent bonds with diols and other nucleophiles. This property is particularly useful in bioconjugation and molecular recognition studies.
Medicinal Chemistry
Research indicates that compounds with similar structures have been investigated for their potential in drug development. The ability of this compound to undergo specific chemical transformations makes it a candidate for synthesizing pharmaceutical compounds.
Organic Synthesis
This compound serves as a building block in the synthesis of complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways that could lead to novel therapeutic agents.
Materials Science
In materials science, the unique properties of this compound may enable the development of new materials with specific functionalities. Its application in creating biocompatible materials is an area of ongoing research.
Case Studies and Research Findings
Recent studies have highlighted the potential of dioxaborolane derivatives in various biological contexts:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens.
- Bioconjugation : The ability of the boronic ester group to form stable complexes with sugars has been explored for targeted drug delivery systems.
Comparative Analysis
A comparison with similar compounds reveals the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Isobutyl-3-nitrophenyl)propanoic acid | Lacks dioxaborolane ring | Limited |
| 4-Isobutyl-3-nitrophenylboronic acid | Contains boronic acid but no dioxaborolane | Moderate |
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-Isobutyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The synthesis typically involves a palladium-catalyzed borylation reaction. A plausible route includes reacting 4-isobutyl-3-nitrophenylboronic acid with bis(pinacolato)diboron (B₂pin₂) in an inert solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (80–100°C). The palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates transmetallation, forming the boronic ester . For analogous nitro-substituted arylboronates, reaction yields often range from 70–85% under optimized conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the isobutyl group (δ ~0.8–1.2 ppm for methyl protons) and aromatic protons (δ ~7.5–8.5 ppm). The nitro group induces deshielding in adjacent carbons.
- ¹¹B NMR : Expect a peak near δ 30–35 ppm for the dioxaborolane ring .
Challenges : Quadrupolar relaxation of ¹¹B can broaden signals, complicating detection. Directly boron-bonded carbons may not appear in ¹³C NMR due to quadrupolar splitting .
Advanced: How do electronic effects of the nitro and isobutyl groups influence Suzuki-Miyaura cross-coupling reactivity?
Methodological Answer:
The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the boron center and accelerating transmetallation. However, it may reduce stability under basic conditions, requiring careful pH control. The isobutyl group introduces steric hindrance, potentially slowing coupling with bulky aryl halides. To optimize reactivity:
- Use mild bases (e.g., K₃PO₄) to avoid nitro group reduction.
- Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
Methodological Answer:
Yield discrepancies often stem from:
- Catalyst loading : Pd concentrations <1 mol% may reduce efficiency, while >5 mol% increases side reactions.
- Purification methods : Flash chromatography vs. recrystallization can alter isolated yields. For example, chromatography may recover 85% vs. 70% via recrystallization .
- Moisture sensitivity : Boronic esters hydrolyze readily; rigorously anhydrous conditions are critical .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl systems for pharmaceuticals or materials .
- Directed C–H borylation : The nitro group directs regioselective borylation of aromatic substrates .
- Polymer synthesis : As a monomer for conjugated polymers with optoelectronic properties .
Advanced: What strategies mitigate decomposition during storage or handling?
Methodological Answer:
- Storage : Under argon at –20°C in amber vials to prevent photodegradation.
- Stabilizers : Add 1–5% triethylamine to neutralize trace acids.
- Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products .
Advanced: How does structural variation in analogous compounds affect biological activity?
Methodological Answer:
Comparative studies on chloro- and nitro-substituted analogs reveal:
- Nitro groups enhance binding to enzymes with nitroreductase activity, enabling prodrug strategies.
- Isobutyl substituents improve lipophilicity (logP ~3.5), enhancing cell membrane permeability.
- Boron coordination with biomolecular diols (e.g., ribose in RNA) can modulate activity .
Basic: What safety protocols are essential when working with this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of boronate dust.
- Waste disposal : Hydrolyze with aqueous NaOH (1M) before discarding to neutralize boron .
Advanced: How can computational modeling predict reactivity trends for this boronic ester?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess boron’s Lewis acidity.
- Hammett parameters : Predict substituent effects on reaction rates (σₚ for nitro = +1.27).
- Docking studies : Simulate interactions with biological targets (e.g., proteases) to guide drug design .
Advanced: What mechanistic insights explain unexpected byproducts in its reactions?
Methodological Answer:
Common byproducts arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
